2,4-dimethyloxazole-5-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid is human phosphodiesterases (PDE) 5 . Phosphodiesterases are a group of enzymes that degrade the phosphodiester bond in the second messenger molecules cAMP and cGMP. They regulate the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains.
Mode of Action
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid interacts with its target, PDE5, by inhibiting its activity . This inhibition leads to an increase in the concentration of cGMP, resulting in smooth muscle relaxation in the corpus cavernosum and increased blood flow, which is the basis for the use of PDE5 inhibitors in erectile dysfunction.
Biochemical Pathways
The compound affects the cGMP-specific phosphodiesterase type 5 (PDE5) pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to smooth muscle relaxation. This is particularly important in the corpus cavernosum of the penis, where increased blood flow results in an erection.
Result of Action
The result of the action of 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid is the inhibition of PDE5, leading to an increase in cGMP levels . This results in smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis, leading to an erection. It is also used as a reagent to synthesize sildenafil analogs as trypanosomal PDE inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyloxazole-5-carboxylic acid can be achieved through various methods. Another method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 2,4-dimethyloxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,4-dimethyloxazole-5-carboxylic acid is a valuable synthetic intermediate in various fields . Its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, such as human phosphodiesterases (PDE) 5 inhibitors.
Industry: Employed in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- 2,4-Dimethyl-1,3-oxazole-5-carboxylate
- 2,4-Dimethyl-1,3-oxazole-5-carboxamide
- 2,4-Dimethyl-1,3-oxazole-5-carboxaldehyde
Comparison: 2,4-dimethyloxazole-5-carboxylic acid is unique due to its carboxylic acid functional group, which imparts specific reactivity and solubility properties . Compared to its ester or amide counterparts, the carboxylic acid form is more acidic and can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSFKHJNJFXGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360644 | |
Record name | 2,4-Dimethyl-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-37-4 | |
Record name | 2,4-Dimethyl-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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